2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-2-carboxylic acid
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Overview
Description
Scientific Research Applications
Synthesis and Evaluation of Anticonvulsant Activity
Spiro compounds, such as spiro[4.5]decane-2-carboxylic acid and spiro[4.6]undecane-2-carboxylic acid, have been synthesized and evaluated for their anticonvulsant activity. These compounds, serving as cyclic analogues of valproic acid, demonstrate the role of the carboxylic acid group in anticonvulsant effectiveness. The study by Scott et al. (1985) found that spiro[4.6]undecane-2-carboxylic acid showed promising activity in pentylenetetrazol and picrotoxin evaluations, though it did not provide adequate protection against maximal electroshock seizures in mice (Scott et al., 1985).
Organocatalytic Synthesis and High Enantiopurity
Chen et al. (2009) reported an enantioselective organocatalytic approach for the synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives with high enantiopurity and structural diversity. These derivatives exhibit significant biological activities, and the method allows for rapid synthesis with excellent stereoselectivities, opening new avenues for medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).
Novel Polyimides with High Organosolubility and Optical Transparency
Zhang et al. (2010) prepared a novel spiro(fluorene-9,9′-xanthene) skeleton bis(ether amine) monomer, leading to the synthesis of new polyimides that exhibit high organosolubility and optical transparency. These materials, capable of forming transparent, flexible, and strong films, could have applications in areas requiring materials with low moisture absorption and low dielectric constants (Zhang et al., 2010).
Mechanistic Studies in Urea Chemistry
Butler et al. (1980) explored the reaction mechanisms of urea and its derivatives with 1-phenylpropane-1,2-dione in acid solutions, leading to the formation of bicyclic and spiro compounds. This research provides insights into the chemistry of urea derivatives and their potential applications in synthesizing complex organic molecules (Butler et al., 1980).
Synthesis and Properties of Energetic Materials
Storey et al. (2011) investigated new energetic materials based on the spiro[4.4]nonane system. This research aimed to develop high-performance energetic ingredients and polymers for structural components, contributing to advancements in materials science for applications requiring high energy density materials (Storey et al., 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include keeping away from heat, avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-13(2,3)20-12(19)16-15(11(17)18)9-14(10-15)7-5-4-6-8-14/h4-10H2,1-3H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOERHISUPIBZAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2(C1)CCCCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2375261-36-0 |
Source
|
Record name | 2-{[(tert-butoxy)carbonyl]amino}spiro[3.5]nonane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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